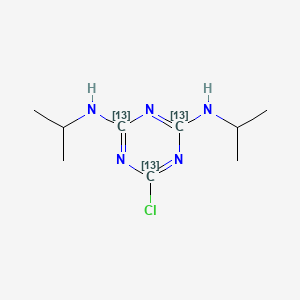

Propazine (ring-13C3)

Descripción general

Descripción

Propazine (ring-13C3) is primarily used for industrial and scientific research . It is a labelled analogue of Propazine, a herbicide used to control sweet sorghum broadleaf weeds and annual grasses .

Molecular Structure Analysis

The molecular formula of Propazine (ring-13C3) is C6 13C3 H16 ClN5 . The average molecular weight is 232.688 Da .It is typically stored at room temperature away from light and moisture .

Aplicaciones Científicas De Investigación

Electrochemical Reduction and NMR Evidence

Propazine, a triazine herbicide, is used for controlling broadleaf weeds and grasses in grain sorghum production. It provides post-emergent protection by interfering with the photosynthetic electron transport in weeds. Under acidic conditions, propazine is electrochemically active. Research has demonstrated the electrochemical reduction pathways for propazine, including a 2-electron cleavage of the C-Cl bond and a subsequent 2-electron reduction of the ring. Nuclear Magnetic Resonance (NMR) evidence supports the electrochemical dechlorination of propazine and reduction of the triazine ring (Bruzek et al., 2010).

Microbial Degradation in Soil

Propazine's persistence and contamination in the environment can negatively impact crop growth and food safety. A study identified a microbial community capable of degrading propazine in farmland soil, revealing a biodegradation process involving various bacterial strains and the induction of degradative genes. This helps understand the pathway and mechanism of propazine biodegradation under field conditions (Jiang et al., 2017).

Structural Transformation in Benzoxazines

A study on benzoxazine derivatives, designed for anti-breast cancer treatment, revealed the effectiveness of specific structural configurations in increasing activity against breast cancer cells. These findings contribute to the development of new chemical entities for cancer treatment, demonstrating the potential of structural manipulation in drug design (Jana et al., 2021).

Degradation by Sulfate Radicals

Research on chlorotriazine herbicides, including propazine, has shown their reactivity with sulfate radicals, leading to dealkylation processes. This study sheds light on the degradation mechanisms of these herbicides and their interaction with environmental factors like organic matter, contributing to better understanding of their environmental fate (Lutze et al., 2015).

Stereochemistry of Nitrogen-Containing Heterocycles

The study of nitrogen-containing heterocycles, including compounds similar to propazine, helps in understanding the stereochemistry and structural dynamics of these molecules. This research is crucial for the development of new compounds with specific properties and functionalities (Samitov et al., 1986).

Polymerization Behavior of Benzoxazine

Investigations into the polymerization behavior of benzoxazine compounds, including those structurally similar to propazine, provide insights into the development of materials with specific properties. This research is significant for applications in areas such as aerospace and electronics, where high-performance polymeric materials are required (Zhang et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

6-chloro-2-N,4-N-di(propan-2-yl)-(2,4,6-13C3)1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN5/c1-5(2)11-8-13-7(10)14-9(15-8)12-6(3)4/h5-6H,1-4H3,(H2,11,12,13,14,15)/i7+1,8+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNRPILHGGKWCK-ULEDQSHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)Cl)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N[13C]1=N[13C](=N[13C](=N1)Cl)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propazine (ring-13C3) | |

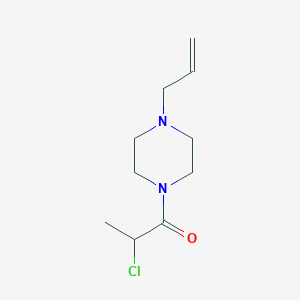

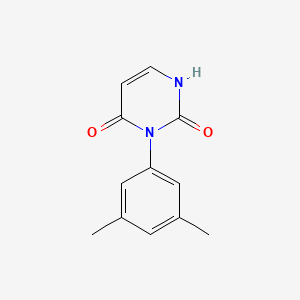

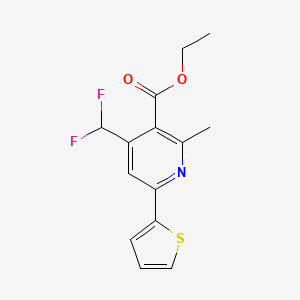

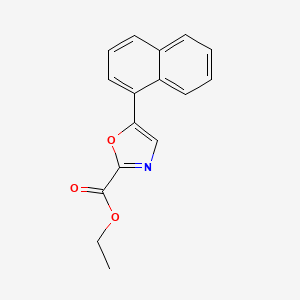

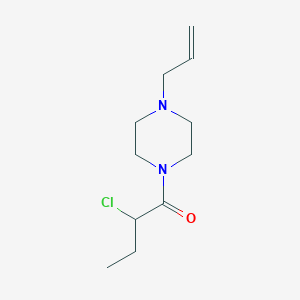

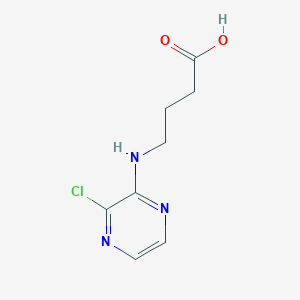

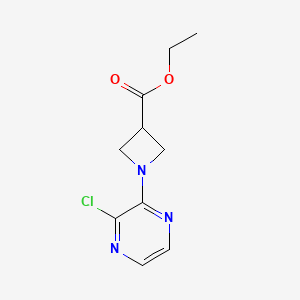

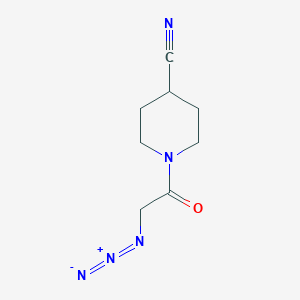

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one](/img/structure/B1493289.png)

![6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B1493291.png)

![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1493302.png)